2-(2-Naphthyl)piperidine

Descripción general

Descripción

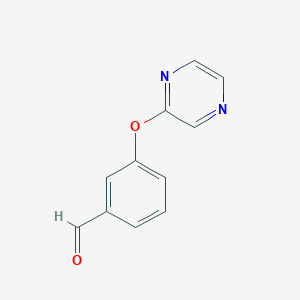

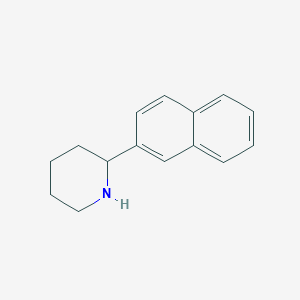

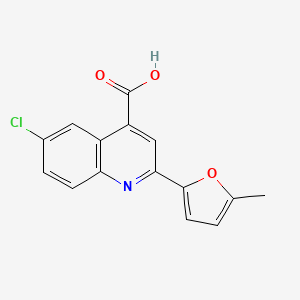

2-(2-Naphthyl)piperidine is a compound with the molecular formula C15H17N . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom . This compound is considered a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry .

Synthesis Analysis

Piperidines, including 2-(2-Naphthyl)piperidine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods for the synthesis of piperidines have been described, including specific methods of piperidine synthesis, functionalization, and their pharmacological application .

Molecular Structure Analysis

The molecular structure of 2-(2-Naphthyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The average mass of this compound is 211.302 Da, and its monoisotopic mass is 211.136093 Da .

Chemical Reactions Analysis

Piperidine derivatives, including 2-(2-Naphthyl)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Piperidine, the parent compound of 2-(2-Naphthyl)piperidine, is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Structural Analysis of Alkylaminophenol Compounds : A study by Ulaş (2020) focused on synthesizing and analyzing the structural properties of an alkylaminophenol compound related to 2-(2-Naphthyl)piperidine. The compound demonstrated high antioxidant values, indicating potential biological activity. Theoretical and experimental analyses, including FT-IR, NMR, UV-Vis spectroscopy, and DFT and HF methods, were used for structural analysis (Ulaş, 2020).

Fluorescence and Sensory Applications

- Fluorescent pH Sensors : Cui, Qian, Liu, and Zhang (2004) developed 4-Piperidine-naphthalimide derivatives that act as fluorescent pH sensors. These compounds, with a 2-imino-oxalidin side chain, exhibit fluorescence quench and red shift in acidic conditions due to intramolecular hydrogen bonding (Cui, Qian, Liu, & Zhang, 2004).

Conformational and Molecular Studies

- Piperidine-Fused Benzoxazinonaphthoxazine : Csütörtöki, Szatmári, Heydenreich, Koch, Starke, Fülöp, and Kleinpeter (2012) synthesized piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, conducting a full conformational search protocol. NMR spectroscopy and molecular modelling revealed insights into the molecule's structure and conformation (Csütörtöki et al., 2012).

Pharmaceutical Research

- Sigma(1) Receptor Binding and Activity : Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, and Perrone (2005) investigated the binding affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives at sigma(1) and sigma(2) receptors. This research highlighted potential applications in tumor research and therapy (Berardi et al., 2005).

Polymorphism and Crystallography

- Investigating Polymorphism in Methyl 3-Hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate : Sahoo, Kumar, Kumar, and Kumar (2020) synthesized a piperidine substituted methyl 3-hydroxy-2-naphthoate for use as a supramolecular host. They used various techniques like IR, UV–Visible spectroscopy, SEM, NMR, and X-ray crystallography to study its polymorphism (Sahoo, Kumar, Kumar, & Kumar, 2020).

Gas-Phase Reactions

- Proton Transfer Reactions in Neutral Gas-Phase Clusters : Knochenmuss, Cheshnovsky, and Leutwyler (1988) studied the optical spectroscopic properties of 1-naphthol·B n clusters (with B being piperidine and other solvents). They analyzed proton transfer occurrences and their cluster size dependency, contributing to understanding gas-phase chemical reactions (Knochenmuss, Cheshnovsky, & Leutwyler, 1988).

Safety And Hazards

Direcciones Futuras

Piperidines, including 2-(2-Naphthyl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

Propiedades

IUPAC Name |

2-naphthalen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKVKRHNBPMOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)